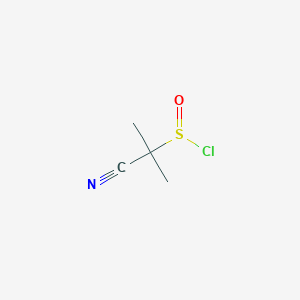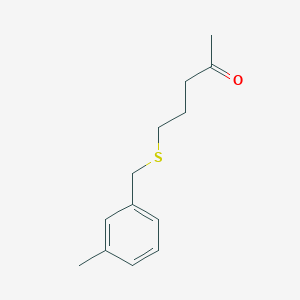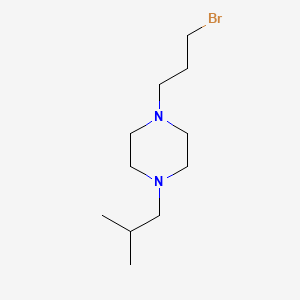
1-(3-Bromopropyl)-4-isobutylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-isobutylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a bromopropyl group attached to the piperazine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-isobutylpiperazine typically involves the reaction of 4-isobutylpiperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-4-isobutylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include propyl-substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-isobutylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-isobutylpiperazine involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-4-isobutylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-4-isobutylpiperazine: Similar structure but with an iodine atom instead of bromine.
1-(3-Bromopropyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness: 1-(3-Bromopropyl)-4-isobutylpiperazine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C11H23BrN2 |
|---|---|
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C11H23BrN2/c1-11(2)10-14-8-6-13(7-9-14)5-3-4-12/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
PIUFFBLWZCXMCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCN(CC1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


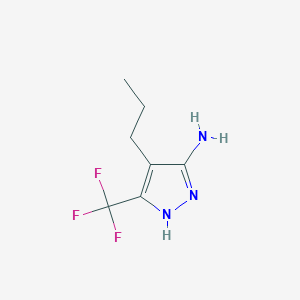
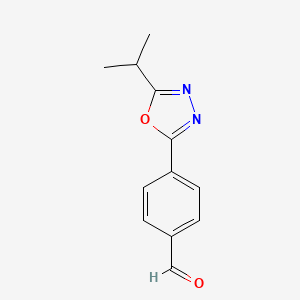
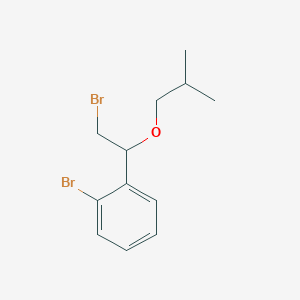
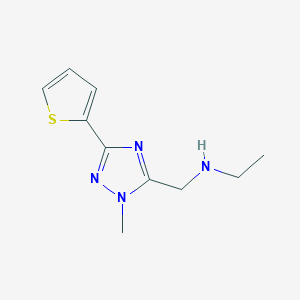
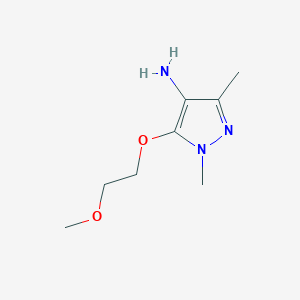
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

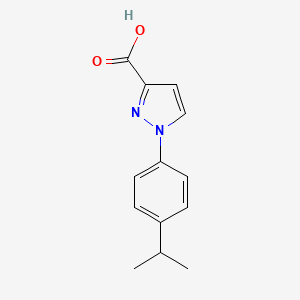


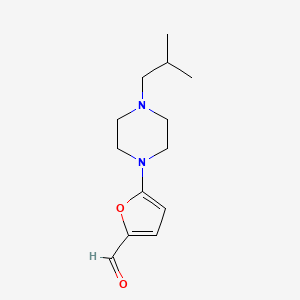
![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
